(1-propanoylpiperidin-4-yl)methyl methanesulfonate

Description

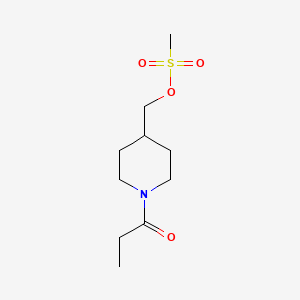

“(1-Propanoylpiperidin-4-yl)methyl methanesulfonate” is a methanesulfonate ester derivative characterized by a piperidine ring substituted with a propanoyl group at the 1-position and a methanesulfonate group at the 4-methyl position. The propanoyl group (CH3CH2CO-) may influence metabolic stability or serve as a functional handle for targeted delivery. This structural complexity distinguishes it from classical alkylating agents like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), which lack such substituents.

Properties

IUPAC Name |

(1-propanoylpiperidin-4-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-3-10(12)11-6-4-9(5-7-11)8-15-16(2,13)14/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJFVQWLJUNOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182844 | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357353-59-3 | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Starting Material Preparation

- The precursor is usually 1-propanoylpiperidin-4-ylmethanol or a related hydroxy-substituted piperidine derivative.

- The hydroxy group at the 4-position of the piperidine ring is the site for mesylation.

Step 2: Mesylation Reaction

- The hydroxy compound is dissolved in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran (THF).

- A base, commonly triethylamine or pyridine, is added to neutralize the hydrogen chloride generated during the reaction.

- Methanesulfonyl chloride (MsCl) is added dropwise at low temperature (0–5 °C) to the stirred solution.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC.

Step 3: Workup and Purification

- After completion, the reaction mixture is quenched with water or an aqueous sodium bicarbonate solution to neutralize excess reagents.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Reaction Conditions and Parameters

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF) |

| Base | Triethylamine, Pyridine |

| Temperature | 0–5 °C during addition, then room temperature |

| Reaction Time | 2–6 hours |

| Molar Ratio (MsCl:Alcohol) | 1.1–1.5 : 1 |

| Workup | Aqueous quench, organic extraction |

| Purification | Recrystallization or silica gel chromatography |

Research Findings and Optimization

- The mesylation reaction is highly efficient and typically yields products in the range of 85–97% purity and yield.

- Use of anhydrous conditions and low temperature during addition of methanesulfonyl chloride minimizes side reactions such as elimination or over-sulfonation.

- The choice of base is critical; triethylamine is preferred for its ability to scavenge HCl without interfering in the reaction.

- Solvent choice affects solubility of reactants and ease of product isolation; dichloromethane is commonly preferred due to its volatility and inertness.

- Reaction monitoring by HPLC or TLC ensures timely quenching to prevent decomposition.

Comparative Data Table of Related Sulfonate Ester Preparations

Notable Patent-Reported Methods

- A patent (EP2606030B1) describes a method where the hydroxyl group of a related compound is activated by methanesulfonic acid in the presence of sulfuric acid and solvent (THF and cyclohexane), heated to reflux with simultaneous removal of water, followed by quenching and extraction to isolate the mesylate ester in high yield (~80%).

- The use of mineral acids and controlled temperature profiles is key for efficient mesylation and subsequent reductive transformations.

Summary of Key Points

- Preparation of this compound involves mesylation of the corresponding hydroxy-piperidine precursor.

- Methanesulfonyl chloride is the reagent of choice, with triethylamine or similar bases facilitating the reaction.

- Anhydrous conditions, low temperature during reagent addition, and appropriate solvent choice optimize yield and purity.

- Purification typically involves aqueous workup and chromatographic or recrystallization techniques.

- Patent literature supports the use of methanesulfonic acid under acidic conditions with reflux and water removal for related mesylation reactions.

Chemical Reactions Analysis

Types of Reactions

(1-propanoylpiperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions include methanesulfonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-propanoylpiperidin-4-yl)methyl methanesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and substitution reactions.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-propionyl-piperidin-4-ylmethanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural and functional attributes of “(1-propanoylpiperidin-4-yl)methyl methanesulfonate” with analogous methanesulfonate esters:

Key Observations:

- Steric Effects: The piperidine-propanoyl substituent in the target compound likely imposes steric hindrance, reducing alkylation efficiency compared to MMS or EMS. This mirrors neopentyl methanesulfonate’s behavior .

Toxicological Profiles

- MMS: Shows micronucleus formation and DNA damage at p53-normalized concentrations (200 μM) . Nonlinear dose-response implies a toxicity threshold .

- Target Compound: Limited data, but reduced alkylation efficiency (due to steric bulk) may lower acute toxicity. However, prolonged exposure risks remain speculative.

Biological Activity

(1-propanoylpiperidin-4-yl)methyl methanesulfonate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

- Chemical Name : this compound

- CAS Number : 1357353-59-3

- Molecular Formula : C₁₁H₁₅N₁O₄S

Molecular Structure

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The methanesulfonate group enhances its solubility and reactivity.

This compound is believed to act through several biochemical pathways:

- Receptor Binding : Similar compounds have shown the ability to bind with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Interaction : The compound can act as a ligand, modulating the activity of specific enzymes and proteins, including oxidoreductases.

Biological Effects

Research indicates that this compound may exhibit a range of biological activities, including:

- Antiviral Activity : Potential inhibition of viral replication.

- Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth .

- Anti-inflammatory Effects : The compound may reduce inflammation markers in various models.

In Vitro Studies

- Cell Line Studies : In studies using human cancer cell lines, this compound demonstrated significant cytotoxicity at certain concentrations, leading to cell cycle arrest and apoptosis.

- Mechanistic Insights : The compound was shown to induce oxidative stress in treated cells, contributing to its anticancer effects.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound:

- Tumor Models : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicated minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

| Compound Name | Antiviral Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Methyl Methanesulfonate | Low | Moderate | High |

| Other Piperidine Derivatives | Variable | High | Variable |

Q & A

Q. What are the recommended synthetic routes for (1-propanoylpiperidin-4-yl)methyl methanesulfonate, and how can reaction efficiency be optimized?

Methodological Answer:

- Step 1 : Begin with the precursor 4-hydroxymethylpiperidine. Introduce the propanoyl group via nucleophilic acyl substitution using propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Step 2 : Methanesulfonate esterification: React the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization : Use a Design of Experiments (DoE) approach to vary reaction parameters (temperature, molar ratios, solvent polarity). Monitor progress via TLC and HPLC to identify optimal yield conditions (e.g., 65% methanol-buffer mobile phase for HPLC analysis) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) to resolve impurities .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methanesulfonate methyl singlet at ~3.3 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 279.12 for C₁₁H₂₁NO₄S) .

Q. How should researchers design initial stability studies under varying environmental conditions?

Methodological Answer:

- Experimental Design : Use a split-plot design with factors:

- Main Plots : Temperature (4°C, 25°C, 40°C).

- Subplots : pH (3.0, 7.4, 9.0).

- Replicates : 4 replicates per condition .

- Analysis : Quantify degradation via HPLC at intervals (0, 7, 14, 30 days). Calculate degradation kinetics (e.g., Arrhenius model for temperature dependence) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and metabolic pathways of this compound?

Methodological Answer:

- Reactivity Prediction : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the methanesulfonate ester group, identifying susceptibility to hydrolysis .

- Metabolic Pathways :

- In Silico Tools : Employ software like Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation and sulfonate cleavage .

- Validation : Compare computational results with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Comparative Analysis Framework :

- Step 1 : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .

- Step 2 : Use Bland-Altman plots to assess agreement between assays (e.g., enzyme inhibition vs. cell viability) .

- Step 3 : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting membrane permeability) .

Q. What experimental frameworks assess the compound's environmental fate and ecological risks?

Methodological Answer:

- Fate Studies :

- Abiotic : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under UV light (λ = 254 nm) .

- Biotic : Use OECD 301D respirometry to assess biodegradability in activated sludge .

- Ecotoxicity :

- Tier 1 : Acute toxicity assays (e.g., Daphnia magna 48-hr EC₅₀).

- Tier 2 : Chronic exposure studies on soil microbiota (ISO 14238) .

Q. How do structural modifications at specific positions alter bioactivity, and what strategies validate these effects?

Methodological Answer:

- Modification Strategy :

- Position 1 (Propanoyl group) : Replace with acetyl or butanoyl groups to study steric effects on target binding .

- Position 4 (Methanesulfonate) : Substitute with tosyl or triflyl groups to evaluate leaving-group efficiency .

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.